2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile is an organic compound that features a brominated pyridine ring and a dimethylamino group attached to a propenenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Formation of Propenenitrile Moiety: The brominated pyridine is then reacted with a suitable reagent to introduce the propenenitrile group. This can be achieved through a Knoevenagel condensation reaction using malononitrile and a base such as piperidine.
Introduction of Dimethylamino Group: Finally, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.
Biology
Pharmacology: Due to its structural features, the compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies such as binding assays, enzyme inhibition studies, or cellular assays.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-chloropyridin-2-yl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a chlorine atom instead of bromine.
(Z)-2-(5-fluoropyridin-2-yl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a fluorine atom instead of bromine.
(Z)-2-(5-methylpyridin-2-yl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(5-Bromopyridin-2-yl)-3-(dimethylamino)acrylonitrile may confer unique electronic properties and reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a larger atom with different electronegativity and polarizability, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
(Z)-2-(5-bromopyridin-2-yl)-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14(2)7-8(5-12)10-4-3-9(11)6-13-10/h3-4,6-7H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTIIHGLEYQZKT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.